![molecular formula C16H17F3N4O2S B2474611 (E)-2-phényl-N-((6-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)éthénésulfonamide CAS No. 2035007-37-3](/img/structure/B2474611.png)
(E)-2-phényl-N-((6-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)éthénésulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide is a useful research compound. Its molecular formula is C16H17F3N4O2S and its molecular weight is 386.39. The purity is usually 95%.
BenchChem offers high-quality (E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antibactériennes et antifongiques
Les [1,2,4]triazolo[1,5-a]pyrimidines (TP) présentent des activités antibactériennes et antifongiques. Les chercheurs ont exploré leur potentiel en tant qu'agents contre divers agents pathogènes. Ces composés pourraient servir de pistes prometteuses pour le développement de nouveaux médicaments antimicrobiens .
Activité antivirale
Les TP ont démontré des propriétés antivirales contre différents virus. Leur mode d'action peut impliquer l'inhibition d'enzymes virales ou l'interférence avec la réplication virale. Des études supplémentaires sont nécessaires pour explorer leur efficacité contre des souches virales spécifiques .
Effets antiparasitaires
Les TP se sont montrés prometteurs en tant qu'agents antiparasitaires. Ils pourraient être utiles dans la lutte contre les infections parasitaires, y compris les maladies protozoaires et helminthiques. Enquêter sur leurs mécanismes d'action et optimiser leur puissance est crucial pour des applications thérapeutiques potentielles .
Potentiel anticancéreux
Les chercheurs ont étudié les TP en tant qu'agents anticancéreux potentiels. Ces composés présentent des effets cytotoxiques contre les cellules cancéreuses, ce qui en fait des candidats intéressants pour un développement ultérieur. Comprendre leur sélectivité, leurs propriétés pharmacocinétiques et leurs profils de toxicité est essentiel pour la traduction clinique .
Vasodilatateurs cardiovasculaires
Certaines TP possèdent des propriétés vasodilatatrices, ce qui pourrait être pertinent pour la santé cardiovasculaire. Ces composés peuvent avoir un impact sur la dilatation des vaisseaux sanguins et la régulation du flux sanguin. Des recherches supplémentaires sont nécessaires pour explorer leurs effets cardiovasculaires .
Composés de coordination
Les TP peuvent former des composés de coordination polyvalents avec divers métaux. Ces complexes ont été étudiés pour leurs interactions dans les systèmes biologiques. Comprendre leur comportement et leurs applications potentielles dans les thérapies à base de métaux est un domaine de recherche en cours .
En résumé, “(E)-2-phényl-N-((6-(trifluorométhyl)-5,6,7,8-tétrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)méthyl)éthénésulfonamide” représente un échafaudage précieux aux applications multiformes. Ses diverses activités biologiques en font un sujet intrigant pour des recherches et un développement ultérieurs, tant en agriculture qu'en médecine . Si vous souhaitez des informations plus détaillées ou si vous avez d'autres questions, n'hésitez pas à les poser !
Propriétés
IUPAC Name |
(E)-2-phenyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O2S/c17-16(18,19)13-6-7-14-21-22-15(23(14)11-13)10-20-26(24,25)9-8-12-4-2-1-3-5-12/h1-5,8-9,13,20H,6-7,10-11H2/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAOKBWQPSUNII-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
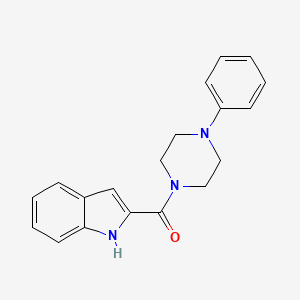


![N-(3-chlorophenyl)-2-[2-(3-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2474533.png)
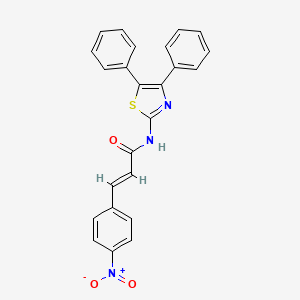
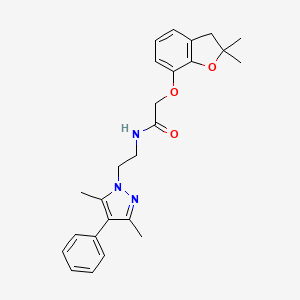
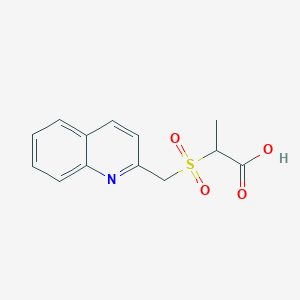
![5-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2474539.png)
![3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-propoxypyridazine](/img/structure/B2474543.png)
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2474546.png)
![tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate](/img/structure/B2474548.png)
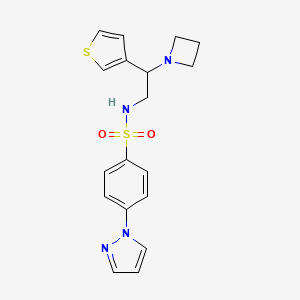
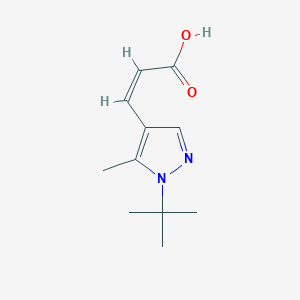
![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
